(3,5-Dibromothiophen-2-yl)methanol
Overview
Description
(3,5-Dibromothiophen-2-yl)methanol is an organobromine compound with the molecular formula C5H4Br2OS and a molecular weight of 271.96 g/mol . This compound is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The presence of bromine atoms at the 3 and 5 positions of the thiophene ring and a hydroxymethyl group at the 2 position makes this compound unique and valuable in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Dibromothiophen-2-yl)methanol typically involves the bromination of thiophene derivatives followed by the introduction of a hydroxymethyl group. One common method is the bromination of 2-thiophenemethanol using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the regioselectivity of bromination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or column chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
(3,5-Dibromothiophen-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atoms can be reduced to hydrogen using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under reflux conditions.
Reduction: Lithium aluminum hydride in dry ether at room temperature.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tetrahydrofuran (THF) under reflux conditions.
Major Products Formed
Oxidation: (3,5-Dibromothiophen-2-yl)carboxylic acid.
Reduction: 2-Thiophenemethanol.
Substitution: (3,5-Dimethoxythiophen-2-yl)methanol or (3,5-Di-tert-butoxythiophen-2-yl)methanol.
Scientific Research Applications
(3,5-Dibromothiophen-2-yl)methanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of (3,5-Dibromothiophen-2-yl)methanol depends on its specific application. In biological systems, its derivatives may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting metabolic pathways . In electronic applications, the compound’s conjugated structure allows it to participate in charge transfer processes, making it useful in the development of conductive materials .
Comparison with Similar Compounds
Similar Compounds
(2,5-Dibromothiophen-3-yl)methanol: Similar structure but with bromine atoms at different positions.
(3,5-Dichlorothiophen-2-yl)methanol: Chlorine atoms instead of bromine.
(3,5-Dibromothiophen-2-yl)ethanol: Ethanol group instead of methanol.
Uniqueness
(3,5-Dibromothiophen-2-yl)methanol is unique due to the specific positioning of bromine atoms and the hydroxymethyl group, which confer distinct chemical reactivity and physical properties. This makes it particularly valuable in the synthesis of specialized materials and compounds with specific electronic and biological functions .
Properties
IUPAC Name |
(3,5-dibromothiophen-2-yl)methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Br2OS/c6-3-1-5(7)9-4(3)2-8/h1,8H,2H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJIHIMVERQLAET-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1Br)CO)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Br2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70797576 | |
Record name | (3,5-Dibromothiophen-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70797576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.96 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
675872-43-2 | |
Record name | (3,5-Dibromothiophen-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70797576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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